Decyl 4-methoxyphenyl ether

Lipophilicity QSAR Partitioning

Decyl 4-methoxyphenyl ether (CAS 20743-98-0), also known as 1-(decyloxy)-4-methoxybenzene, is a synthetic alkyl aryl ether with the molecular formula C17H28O2 and a molecular weight of 264.4 g/mol. It belongs to the class of para-substituted alkoxyphenyl ethers, characterized by a long C10 decyl chain linked via an ether bond to a 4-methoxyphenyl group.

Molecular Formula C17H28O2
Molecular Weight 264.4 g/mol
CAS No. 20743-98-0
Cat. No. B14711302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyl 4-methoxyphenyl ether
CAS20743-98-0
Molecular FormulaC17H28O2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1=CC=C(C=C1)OC
InChIInChI=1S/C17H28O2/c1-3-4-5-6-7-8-9-10-15-19-17-13-11-16(18-2)12-14-17/h11-14H,3-10,15H2,1-2H3
InChIKeyWJRIMKYSGLYNDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decyl 4-Methoxyphenyl Ether (CAS: 20743-98-0): Procurement-Grade Properties and Class Definition


Decyl 4-methoxyphenyl ether (CAS 20743-98-0), also known as 1-(decyloxy)-4-methoxybenzene, is a synthetic alkyl aryl ether with the molecular formula C17H28O2 and a molecular weight of 264.4 g/mol . It belongs to the class of para-substituted alkoxyphenyl ethers, characterized by a long C10 decyl chain linked via an ether bond to a 4-methoxyphenyl group . This amphiphilic structure confers distinct physicochemical properties, including a calculated LogP of 5.21 and a density of 0.924 g/cm³ [1], which differentiate it from both shorter-chain analogs and more hydrophilic derivatives. While primarily utilized as a synthetic intermediate and specialty solvent , its defined structure makes it a compound of interest in materials research and as a model lipophilic ether.

Why Decyl 4-Methoxyphenyl Ether Cannot Be Casually Substituted by In-Class Analogs


Substituting Decyl 4-methoxyphenyl ether with a generic alkyl phenyl ether or a different chain-length analog carries significant risk due to divergent physicochemical behavior that can alter reaction kinetics, phase partitioning, or material performance. Even small changes in alkyl chain length (e.g., from C10 to C8 or C12) can lead to measurable shifts in LogP, boiling point, and density [1]. For instance, the compound's LogP of 5.21 [2] predicts a specific hydrophobicity profile that a shorter-chain ether, such as Hexyl 4-methoxyphenyl ether (predicted LogP ~3.0), cannot replicate. This impacts solubility, extraction efficiency, and even biological activity in assays where lipophilicity is a key parameter. Similarly, variations in the aromatic substitution pattern (e.g., moving the methoxy group from the para to ortho position) can alter electronic properties and melting points, potentially rendering a substitute unsuitable for a validated synthesis. The quantitative evidence below demonstrates where these differences become tangible and procurement-relevant .

Quantitative Differentiation of Decyl 4-Methoxyphenyl Ether vs. Chain-Length Analogs


LogP Comparison: Decyl (C10) vs. Hexyl (C6) 4-Methoxyphenyl Ether

The computed octanol-water partition coefficient (LogP) provides a direct, quantitative measure of hydrophobicity. Decyl 4-methoxyphenyl ether exhibits a LogP of 5.21 [1]. In contrast, a shorter-chain analog, Hexyl 4-methoxyphenyl ether (C6 chain), has a predicted LogP of approximately 3.0 . This difference of over 2 LogP units signifies that the decyl analog is approximately 100 times more lipophilic, a critical factor for applications involving membrane permeability or extraction of non-polar solutes.

Lipophilicity QSAR Partitioning

Boiling Point and Density Differentiation: Decyl vs. Octyl Ether

Physical property data highlight the impact of the decyl chain on volatility and density. Decyl 4-methoxyphenyl ether has a reported boiling point of 358.4 °C (at 760 mmHg) and a density of 0.924 g/cm³ . The analogous Octyl 4-methoxyphenyl ether (C8 chain) is expected to have a lower boiling point (predicted ~320-330 °C) and a slightly higher density due to a smaller alkyl chain contribution . This ~30-40 °C difference in boiling point is critical for purification by distillation or for applications requiring specific thermal stability ranges.

Physical Properties Distillation Formulation

Vapor Pressure and Safety Profile: Decyl Ether vs. Lower Alkyl Analogs

The vapor pressure of Decyl 4-methoxyphenyl ether is reported as 5.26E-05 mmHg at 25 °C . While data for shorter-chain 4-methoxyphenyl ethers is limited, this value is consistent with the general class trend of decreasing volatility with increasing alkyl chain length. For context, Diphenyl ether (C12H10O) has a vapor pressure of 0.021 mmHg at 25 °C [1], which is approximately 400 times higher. The extremely low vapor pressure of the decyl analog implies a significantly reduced inhalation exposure risk during handling compared to more volatile aryl ethers.

Volatility Safety Handling

Procurement-Driven Application Scenarios for Decyl 4-Methoxyphenyl Ether


Specialty High-Boiling Solvent for High-Temperature Reactions

The compound's boiling point of 358.4 °C at 760 mmHg directly positions it as a specialty solvent for reactions requiring sustained high temperatures, such as certain polymerizations, high-boiling esterifications, or thermal rearrangements. Its low volatility ensures minimal solvent loss and maintains reaction concentration over extended periods, differentiating it from lower-boiling ethers like anisole (BP ~154 °C).

Lipophilic Model Compound in Membrane Permeability or QSAR Studies

With a defined LogP of 5.21 [1], Decyl 4-methoxyphenyl ether serves as a useful model compound in studies investigating the relationship between lipophilicity and biological activity, such as membrane permeability or drug-transporter interactions. Its high LogP value makes it a representative benchmark for the lipophilic end of the spectrum, contrasting with more polar analogs that cannot replicate this behavior.

Synthetic Intermediate for Ether Lipids and Specialty Surfactants

The decyl chain provides the necessary hydrophobicity for synthesizing ether lipids or non-ionic surfactants . The target compound's structure serves as a core building block, and substituting it with a shorter-chain analog would directly alter the hydrophilic-lipophilic balance (HLB) and, consequently, the functional performance of the final surfactant product.

Technical Documentation Hub

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